3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFOUBBZFHZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Piperidone with 2-Fluorobenzenesulfonyl Chloride
4-Piperidone reacts with 2-fluorobenzenesulfonyl chloride under basic conditions to form 1-(2-fluorobenzenesulfonyl)-4-piperidone. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base to neutralize HCl byproducts. The ketone group at the 4-position of piperidine remains intact for subsequent functionalization.
Key Considerations :
- Stoichiometry : A 1:1 molar ratio of 4-piperidone to sulfonyl chloride ensures minimal di-sulfonylation.
- Temperature : Reactions proceed at 0–25°C to control exothermicity.
- Workup : Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) to yield 1-(2-fluorobenzenesulfonyl)-4-piperidone in ~75–85% purity.
Functionalization of the Piperidine 4-Position
The ketone at the 4-position of the piperidine ring is converted to an amine or hydroxyl group, enabling cyclization into the oxazolidine-2,4-dione moiety.
Reductive Amination to Form 4-Aminopiperidine
1-(2-Fluorobenzenesulfonyl)-4-piperidone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This yields 4-amino-1-(2-fluorobenzenesulfonyl)piperidine, a critical intermediate for oxazolidine formation.
Reaction Conditions :
Alternative Pathway: Hydroxylamine Formation
In some protocols, the ketone is converted to an oxime via reaction with hydroxylamine hydrochloride, followed by reduction to 4-aminopiperidine using hydrogen gas and palladium on carbon (Pd/C). This method avoids harsh reducing agents but requires specialized equipment for hydrogenation.
Cyclization to Oxazolidine-2,4-dione
The final step involves cyclizing the 4-aminopiperidine derivative with a carbonyl source to form the oxazolidine-2,4-dione ring.
Phosgene-Mediated Cyclization
4-Amino-1-(2-fluorobenzenesulfonyl)piperidine reacts with phosgene (COCl₂) or its safer equivalent, triphosgene, in the presence of a base such as pyridine. The reaction forms the cyclic carbamate structure via intramolecular nucleophilic attack.
Mechanism :
- The amine attacks phosgene, forming a carbamoyl chloride intermediate.
- Deprotonation by pyridine facilitates cyclization, releasing HCl and yielding the oxazolidine-2,4-dione.
Optimization :
Carbonyldiimidazole (CDI) as a Safer Alternative
To avoid phosgene, carbonyldiimidazole (CDI) is used to activate the amine for cyclization. The reaction proceeds in THF, with imidazole as a byproduct. This method offers comparable yields (~65–70%) and improved safety.
Purification and Characterization
Chromatographic Techniques
Crude product is purified using flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Analysis
- ¹H NMR : Key signals include the sulfonyl-attached piperidine protons (δ 3.2–3.8 ppm) and oxazolidine dione carbonyls (δ 170–175 ppm in ¹³C NMR).
- HRMS : Molecular ion peak at m/z 343.07 (M+H⁺).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Phosgene Cyclization | High efficiency | Toxicity of phosgene | 60–75 |
| CDI Cyclization | Safer, scalable | Higher cost of reagents | 65–70 |
| Reductive Amination | Mild conditions | Requires hydrogenation equipment | 70–80 |
Industrial-Scale Considerations
Patents highlight the use of continuous flow reactors for sulfonylation and cyclization steps, reducing reaction times and improving reproducibility. For example, a microreactor system with immobilized TEA base achieves 90% conversion in sulfonylation within 10 minutes.
Chemical Reactions Analysis
3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxazolidine-2,4-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Sulfonyl Derivatives
- Compound 6d–6l (): These compounds share a piperidine core but differ in substituents. For example, N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) incorporates a benzhydrylpiperazinyl group and a sulfamoylaminophenyl sulfonyl moiety. Unlike the target compound, these derivatives lack the oxazolidinedione ring and instead feature carboxamide or ketone linkages. Their melting points (132–230°C) and synthetic yields vary significantly, reflecting the impact of bulky substituents on crystallinity and reaction efficiency .
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (): This compound shares the 2-fluorophenyl group but replaces the oxazolidinedione with a propanamide moiety.
Oxazolidinedione Derivatives
- (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione () : This derivative retains the oxazolidinedione core but substitutes the piperidine-sulfonyl group with methoxybenzylidene and methoxyphenyl groups. The electron-donating methoxy groups enhance aromatic stability, contrasting with the electron-withdrawing fluorophenyl group in the target compound. NMR data (e.g., 1H chemical shifts) for such derivatives highlight the influence of substituents on ring conformation and electronic environment .
- 3-(2-Piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione (): Here, the piperidine is connected via an ethyl chain rather than a sulfonyl group. This structural difference reduces rigidity and may affect binding to biological targets. The synthesis involves coupling 2-piperidin-4-ylethanol with oxazolidinedione, differing from the sulfonylation strategy used for the target compound .
Research Findings and Implications
- Synthetic Challenges : The sulfonylation step in the target compound’s synthesis requires precise control to avoid over-reaction, as seen in related piperidine-sulfonamide syntheses .
- Biological Potential: Fluorine’s electronegativity in the 2-fluorophenyl group may enhance binding to enzymes like cyclooxygenase or proteases, analogous to fluorinated NSAIDs .
- Spectroscopic Characterization : The oxazolidinedione core produces distinct 1H NMR signals (e.g., carbonyl protons at δ 4.5–5.0 ppm), while the 2-fluorophenyl group contributes unique 19F NMR shifts .
Biological Activity
The compound 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxazolidine ring, a piperidine moiety, and a sulfonyl group attached to a fluorophenyl ring. Its molecular formula is with a molecular weight of 394.44 g/mol. The structural features suggest potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in bacterial metabolism. This suggests potential antibacterial properties.
- Receptor Interaction : Similar compounds have been shown to bind with high affinity to neurotransmitter receptors, which may contribute to their pharmacological effects such as analgesic or anxiolytic properties.
- Anticancer Activity : Preliminary studies indicate that derivatives of oxazolidine can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antibacterial Activity
Studies on related piperidine derivatives have demonstrated significant antibacterial effects against various strains, including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione may possess similar antibacterial properties due to its structural similarities.
Anticancer Activity
Research has highlighted the anticancer potential of oxazolidine derivatives. For instance, compounds in this class have shown:
- Cytotoxicity against various cancer cell lines : Significant activity has been reported against breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT-29).
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase.
Study 1: Antibacterial Screening
A recent study synthesized several piperidine derivatives and evaluated their antibacterial activity. The results showed that compounds similar to 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione exhibited moderate to strong inhibition against tested bacterial strains with IC50 values ranging from 0.63 µM to 2.14 µM for the most active derivatives .
Study 2: Anticancer Evaluation
In another investigation focusing on the anticancer properties of oxazolidine derivatives, it was found that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The study reported significant cytotoxicity against multiple human cancer cell lines, highlighting the therapeutic potential of this class of compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfonylation and oxazolidine-dione ring formation. Key steps include:
- Coupling reactions between 2-fluorophenylsulfonyl chloride and piperidin-4-yl intermediates under basic conditions (e.g., triethylamine in dichloromethane) to ensure proper sulfonamide bond formation .
- Cyclization using reagents like carbonyl diimidazole (CDI) or phosgene derivatives to form the oxazolidine-2,4-dione core . Critical conditions include:
- Temperature control (0–5°C during sulfonylation to prevent side reactions) .
- Solvent selection (polar aprotic solvents like DMF or DCM for improved yield) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .
- X-ray Diffraction (XRD) : For crystallographic confirmation of planar oxazolidine-dione geometry in solid state .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Solubility : Tested in solvents (e.g., DMSO, ethanol) via saturation shake-flask method .
- Melting Point : Determined using differential scanning calorimetry (DSC) .
- Stability : Assessed under varying pH (1–13) and temperature (4–40°C) using accelerated degradation studies .
- LogP : Measured via reverse-phase HPLC to predict lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Comparative Assay Design : Use parallel in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent pharmacokinetic studies) models to identify metabolic or bioavailability limitations .
- Metabolite Profiling : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose-Response Optimization : Adjust dosing regimens in vivo to account for plasma protein binding or tissue penetration differences .
Q. What strategies optimize the compound's solubility and stability for pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures for in vitro assays to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve stability in biological matrices .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
Q. How does the sulfonyl group at the 2-fluorophenyl position influence the compound's interaction with biological targets?
- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving binding to nucleophilic residues (e.g., serine in proteases) .
- Hydrogen Bonding : Sulfonyl oxygen atoms may form H-bonds with target receptors, as seen in similar oxazolidinone antibiotics .
- Steric Effects : The 2-fluorine substituent reduces steric hindrance, allowing deeper penetration into hydrophobic enzyme pockets .
Q. What computational methods are suitable for predicting the compound's pharmacokinetic profile?
- Molecular Docking : Software like AutoDock Vina to simulate binding to bacterial ribosomes (e.g., 23S rRNA) or human receptors .
- QSAR Modeling : Quantitative structure-activity relationship analysis to correlate substituents with ADME properties .
- In Silico Metabolism Prediction : Tools like MetaSite to identify cytochrome P450-mediated oxidation hotspots .
Data Contradiction Analysis
Example Scenario : Discrepancies in antibacterial activity between Gram-positive and Gram-negative strains.
- Hypothesis : The compound’s inability to penetrate Gram-negative outer membranes.
- Validation :
- Perform outer membrane permeability assays using fluorescent probes .
- Modify the compound with cationic groups (e.g., amine derivatives) to enhance penetration and retest activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
